molecular formula C7H10O B103985 Dicyclopropylmethanone CAS No. 1121-37-5

Dicyclopropylmethanone

Cat. No. B103985
CAS RN: 1121-37-5
M. Wt: 110.15 g/mol
InChI Key: BIPUHAHGLJKIPK-UHFFFAOYSA-N
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Description

Dicyclopropylmethanone is a chemical compound that is part of a broader class of cyclopropyl-containing molecules. These compounds are characterized by the presence of one or more three-membered cyclopropane rings, which can impart significant strain and unique reactivity to the molecules. The presence of the ketone functional group in dicyclopropylmethanone adds to its reactivity, making it a potentially useful intermediate in organic synthesis.

Synthesis Analysis

The synthesis of cyclopropyl-containing compounds can be complex due to the inherent ring strain of the cyclopropane moiety. For example, the synthesis of cyclopropyl carbocyclic nucleosides from (−)-(Z)-methanohomoserine derivative shows the intricacy involved in constructing such molecules, which includes the formation of a quaternary stereogenic center . Similarly, the synthesis of resin-bound cyclopropyl phenyl methanones demonstrates the utility of cyclopropyl groups in combinatorial chemistry as scaffolds for generating diverse alicyclic compounds .

Molecular Structure Analysis

The molecular structure of dicyclopropylmethanone would include two cyclopropane rings attached to a central methanone (ketone) group. The cyclopropane rings are known for their high degree of angle strain due to the 60-degree bond angles, which are significantly smaller than the 109.5-degree bond angles in a typical tetrahedral carbon atom. This strain can affect the chemical reactivity of the compound. The ketone group would also influence the molecule's reactivity, particularly in nucleophilic addition reactions.

Chemical Reactions Analysis

Cyclopropyl-containing compounds participate in a variety of chemical reactions. For instance, iodohydroxylation of alkylidenecyclopropanes can lead to iodocyclopropylmethanol derivatives, demonstrating the reactivity of the cyclopropane ring towards halogenation and hydroxylation . The ring-opening reactions of donor-acceptor cyclopropanes with acyclic 1,3-diketones to synthesize 1,6-dicarbonyl compounds further illustrate the reactivity of strained rings . Additionally, the use of 2-arylcyclopropylmethanols in Prins cyclization to synthesize tetrahydropyrans shows the versatility of cyclopropyl groups in forming new ring systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of dicyclopropylmethanone would be influenced by both the cyclopropane rings and the ketone group. The ketone group is polar and can engage in hydrogen bonding with protic solvents, which would affect the solubility and boiling point of the compound. The cyclopropane rings would contribute to the compound's overall stability and reactivity. The steric hindrance provided by the two cyclopropyl groups could also influence the compound's reactivity, particularly in reactions where bulky groups are less favorable.

Scientific Research Applications

  • Synthesis and Chemical Properties : Dicyclopropylmethanone and related compounds have been studied for their unique chemical properties and synthesis methods. Cavazza, Morganti, and Pietra (1979) explored the synthesis of difunctionalized cycloheptatrienes, indicating the potential for complex chemical reactions involving dicyclopropylmethanone derivatives (Cavazza, Morganti, & Pietra, 1979). Similarly, Yadav, Verma, Kumar, and Hulikal (2014) demonstrated the use of 2-arylcyclopropylmethanols, related to dicyclopropylmethanone, in the synthesis of complex organic compounds (Yadav, Verma, Kumar, & Hulikal, 2014).

  • Genotoxic Properties of Related Compounds : Ferk et al. (2016) investigated the genotoxic properties of XLR-11, a compound structurally related to dicyclopropylmethanone, showing how these types of compounds can have significant effects at the genetic level (Ferk et al., 2016).

  • Molecular Structure and Rearrangements : Studies by Isobe et al. (2002) and Avilov et al. (2004) explored the molecular structure and rearrangements of compounds related to dicyclopropylmethanone, shedding light on the complex interactions and transformations these compounds can undergo (Isobe et al., 2002), (Avilov, Malusare, Arslancan, & Dittmer, 2004).

  • Application in Peptide Synthesis : Carpino et al. (2009) introduced the N-dicyclopropylmethyl residue as an amide bond protectant in peptide synthesis, illustrating a potential pharmaceutical application of dicyclopropylmethanone-related compounds (Carpino, Nasr, Abdel-Maksoud, El‐Faham, Ionescu, Henklein, Wenschuh, Beyermann, Krause, & Bienert, 2009).

  • Role in Photocyclisations : Bąkowicz and Turowska-Tyrk (2014) examined the influence of pressure on photochemical reactions in crystals containing compounds like dicyclopropylmethanone, highlighting their potential in photochemistry (Bąkowicz & Turowska-Tyrk, 2014).

  • Biosynthetic Studies : McAlpine et al. (2008) explored the biosynthesis of diazepinomicin/ECO-4601, a metabolite with a tricyclic core similar to dicyclopropylmethanone, providing insights into the biosynthetic pathways of these compounds (McAlpine, Banskota, Charan, Schlingmann, Zazopoulos, Piraee, Janso, Bernan, Aouidate, Farnet, Feng, Zhao, & Carter, 2008).

Safety And Hazards

According to a safety data sheet, Dicyclopropylmethanone should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources. It’s also recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

dicyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7(5-1-2-5)6-3-4-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPUHAHGLJKIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70149910
Record name Dicyclopropylketone
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Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclopropyl ketone

CAS RN

1121-37-5
Record name Dicyclopropyl ketone
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Record name Dicyclopropylketone
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Record name Dicyclopropyl ketone
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Record name Dicyclopropylketone
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Record name Dicyclopropyl ketone
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Record name DICYCLOPROPYLKETONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
SA Benson - Journal of Bacteriology, 1979 - Am Soc Microbiol
… putida cells were induced by dicyclopropylmethanone and heptane (6) in glycerol-salts medium containing various concentrations of procaine. The results in Fig. 1A show that cells …
Number of citations: 10 journals.asm.org
M Gliński - Reaction Kinetics and Catalysis Letters, 2009 - Springer
… Dicyclopropylmethanone was synthesized using γ-butyrolactone as the starting material according to the procedure described in literature [11]. All undecanones were also home-made …
Number of citations: 8 link.springer.com
JF Carroll, NO Morgan, JD Weber - Journal of Economic …, 1982 - academic.oup.com
A total of 179 nonhalogenated compounds were evaluated as fumigants against larvae of Anastrepha suspensa (Loew). Larvae were exposed for 3 or 24 h to dosages rangmg from 2.2 …
Number of citations: 5 academic.oup.com
AR Katritzky, Y Ren, SH Slavov… - Collection of …, 2009 - cccc.uochb.cas.cz
Correlation of gas-phase lithium cation basicities (LCB) of 259 diverse compounds extends the published datasets utilizing multilinear, support vector machine (SVM) and projection …
Number of citations: 1 cccc.uochb.cas.cz
AJ Wommack, JS Kingsbury - The Journal of Organic Chemistry, 2013 - ACS Publications
This work offers a catalytic approach to convergent ketone assembly based upon formal and tandem C–H insertion of diazoalkanes in the presence of limiting amounts of monomeric …
Number of citations: 37 pubs.acs.org
COOFCA NEEDLE - researchgate.net
The aim of the present work is to characterize the phytochemistry and antioxidant activity of the cone, branch and needle essential oils of Cedrus atlantica growing in Khenchla, east …
Number of citations: 0 www.researchgate.net
O Si - Development of Transition Metal Catalyzed Alkyl CH … - eprints.lib.hokudai.ac.jp
… and dicyclopropylmethanone O-methyl oxime (1k)(55.7 mg, 0.4 mmol) were added … was synthesized via the reaction of dicyclopropylmethanone and MeONH2· HCl with pyridine …
Number of citations: 0 eprints.lib.hokudai.ac.jp
V Nardello-Rataj, L Leclercq - Beilstein journal of organic …, 2014 - beilstein-journals.org
Host–guest chemistry is useful for the construction of nanosized objects. Some of the widely used hosts are probably the cyclodextrins (CDs). CDs can form water-soluble complexes …
Number of citations: 47 www.beilstein-journals.org
MK SON - researchgate.net
Correlation of gas-phase lithium cation basicities (LCB) of 259 diverse compounds extends the published datasets utilizing multilinear, support vector machine (SVM) and projection …
Number of citations: 0 www.researchgate.net
AJ Wommack - 2011 - search.proquest.com
Chapter 1. The reaction of diazomethane with simple aldehydes to deliver methyl ketones has a long studied history in the art of organic synthesis. Formyl electrophiles have also been …
Number of citations: 2 search.proquest.com

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